MERIOLIN 5 - 1011711-76-4

MERIOLIN 5

Catalog Number: EVT-255197
CAS Number: 1011711-76-4
Molecular Formula: C14H15N5O
Molecular Weight: 269.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent cell-permeable, ATP site-targeting inhibitor of CDKs; High Quality Biochemicals for Research Uses
Source and Classification

Meriolins are synthetic hybrids derived from two families of natural products: meridianins and variolins. These compounds were first synthesized in 2001 by researchers including Meijer and co-workers, who recognized their potential as kinase inhibitors. Meriolin 5 specifically has been shown to exhibit significant selectivity towards CDKs, particularly CDK2 and CDK9, making it a promising candidate in cancer therapeutics .

Synthesis Analysis

The synthesis of Meriolin 5 involves multiple steps that build upon the structures of its parent compounds. The general synthetic pathway includes:

  1. Starting Materials: The synthesis typically begins with the preparation of a pyrimidine or an azaindole core.
  2. Key Reactions:
    • Formation of Enaminones: Utilizing N,N-dimethylformamide dimethyl acetal to yield enaminones with yields ranging from 68% to 78%.
    • Pyrimidine Formation: Heating enaminones in the presence of guanidine hydrochloride and potassium carbonate in 2-methoxyethanol leads to the formation of the pyrimidine nucleus, yielding Meriolin derivatives with yields between 63% and 75% .
  3. Final Modifications: O-demethylation processes can be employed to produce specific derivatives like Meriolin 2 from Meriolin 3 using hydrobromic acid/acetic acid .
Molecular Structure Analysis

Meriolin 5 possesses a complex molecular structure characterized by its hybrid nature. It typically contains:

  • Core Structure: A pyrido[3',2':4,5]pyrrolo[1,2-c]pyridine framework.
  • Functional Groups: Substituents that enhance its biological activity, such as amino groups or methoxy groups that can influence solubility and binding affinity.
  • Crystallography Data: Structural studies using X-ray crystallography have revealed that Meriolin compounds bind within the ATP-binding site of CDKs in distinct orientations compared to their parent compounds .
Chemical Reactions Analysis

Meriolin 5 participates in several chemical reactions relevant to its function as a kinase inhibitor:

  • Kinase Inhibition: It inhibits CDK activity through competitive binding at the ATP site. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
  • Caspase Activation: The compound induces apoptosis via the mitochondrial pathway, requiring caspase-9 and Apaf-1 for activation .
  • Cell Cycle Effects: Studies have shown that Meriolin 5 can induce cell cycle arrest in human glioma cells, highlighting its potential as an anticancer agent .
Mechanism of Action

The mechanism by which Meriolin 5 exerts its biological effects involves:

  1. Inhibition of Cyclin-Dependent Kinases: By binding to the ATP-binding pocket of CDKs, it prevents phosphorylation events critical for cell cycle progression.
  2. Induction of Apoptosis: The compound disrupts mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors such as Smac and OPA1 processing, culminating in cell death .
  3. Selectivity Profile: Studies indicate that Meriolin 5 exhibits a high degree of selectivity for certain kinases within the CMGC family (which includes CDKs), enhancing its therapeutic potential while minimizing off-target effects .
Physical and Chemical Properties Analysis

Meriolin 5 displays several notable physical and chemical properties:

  • Solubility: The solubility profile is influenced by functional groups; modifications can enhance aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Activity Profile: Exhibits nanomolar IC50 values against various cancer cell lines, demonstrating potent antiproliferative effects .
Applications

Meriolin 5 has significant potential applications in scientific research and medicine:

  • Cancer Therapy: Its primary application is as an anticancer agent due to its ability to inhibit CDKs and induce apoptosis in cancer cells.
  • Research Tool: It serves as a valuable tool for studying cell cycle regulation and apoptosis mechanisms in various biological systems.
  • Development of Derivatives: Ongoing research aims to synthesize new derivatives with improved efficacy and selectivity for specific kinases .
Origins and Rational Design of Meriolin 5 as a Hybrid Kinase Inhibitor

Structural Hybridization of Marine Alkaloids: Meridianins and Variolins

Meriolin 5 represents a strategic fusion of two marine-derived kinase inhibitor scaffolds: the meridianins (indole-based alkaloids from the tunicate Aplidium meridianum) and variolins (pyridopyrrolopyrimidine alkaloids from the Antarctic sponge Kirkpatrickia variolosa). Meridianins feature a 3-(2-aminopyrimidinyl)indole core, enabling potent but non-selective kinase inhibition, particularly against CDKs, GSK-3β, and PKA [2] [9]. Variolins incorporate a complex tetracyclic pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, exhibiting nanomolar cytotoxicity against leukemia cells via CDK1/2/9 inhibition [9].

The hybridization strategy retained meridianins' 2-aminopyrimidine moiety—critical for ATP-binding site interactions—and variolins' 7-azaindole ring (replacing indole's C7 nitrogen), enhancing hydrogen-bonding capacity with kinase hinge regions [2] [8]. This yielded a novel 7-azaindolyl-2-aminopyrimidine scaffold (Fig. 1), optimizing steric compatibility and kinase affinity while improving synthetic accessibility compared to natural variolins [2] [4].

  • Table 1: Key Structural Contributions from Marine Alkaloids
    Alkaloid ClassCore StructureKinase TargetsLimitations
    Meridianins3-(2-Aminopyrimidinyl)indoleCDK1/5, GSK-3β, PKALow selectivity, metabolic instability
    VariolinsPyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidineCDK1/2/9, CK1, FLT3Synthetic complexity, poor solubility
    Meriolin Hybrid7-Azaindolyl-2-aminopyrimidinePan-CDK inhibition (CDK1/2/5/7/9)Optimized selectivity via substituent engineering

Rationale for Targeting Cyclin-Dependent Kinases (CDKs) in Cancer Therapeutics

CDKs regulate cell-cycle progression (CDK1/2/4/6) and transcriptional elongation (CDK7/8/9). Dysregulation occurs in >80% of cancers via:

  • Cyclin overexpression (e.g., cyclin E1 amplification in ovarian cancer) [7]
  • INK4/ARF locus deletion causing CDK4/6 hyperactivation [5]
  • RB1 inactivation eliminating cell-cycle checkpoints [3] [5]

Meriolin 5's pan-CDK inhibition disrupts two oncogenic processes:

  • Cell-cycle arrest: By inhibiting CDK1/2, it prevents RB phosphorylation at Ser612/Thr821, blocking E2F-mediated G1/S transition and S-phase entry [4] [7].
  • Transcriptional suppression: CDK7/9 inhibition abrogates RNA Pol II phosphorylation at Ser2/5/7, halting oncogene expression (e.g., MYC, MCL1) [3] [4].

This dual mechanism overcomes limitations of monoselective CDK4/6 inhibitors (e.g., palbociclib), which fail against RB-deficient cancers or those with compensatory CDK2 activation [5] [7].

Evolutionary Development from First-Generation Meriolins to Meriolin 5

Early meriolins (e.g., Meriolin 3) demonstrated CDK inhibition but suboptimal potency. Meriolin 5 emerged through systematic structure-activity relationship (SAR) optimization:

  • Position 5 modifications: Introduction of electron-donating groups (e.g., methoxy) enhanced CDK2 hinge-region hydrogen bonding (N1-H...Leu83 backbone, pyridine-N...Glu81 side chain) [8].
  • Position 3 derivatization: Arylaminopyrimidine extensions improved selectivity for CDKs over non-target kinases (e.g., PIM1, FLT3) by occupying hydrophobic pockets [4] [8].
  • Rigidity incorporation: Constrained linkers reduced entropic penalties upon ATP-site binding, boosting affinity 10-fold vs. meridianin C [2] [9].

  • Table 2: Meriolin Generational Optimization

    GenerationStructural FeaturesCDK1 IC₅₀ (nM)Key Advancements
    Meriolin 3Unsubstituted 7-azaindole320Proof-of-concept hybrid activity
    Meriolin 165-Methoxy-7-azaindole2811-fold potency increase via hinge interaction
    Meriolin 53-(4-Morpholinophenyl)aminopyrimidine8.7Hydrophobic pocket occupation; CDK9 selectivity

Meriolin 5 exhibits a unique dual-binding mode confirmed by X-ray crystallography: the 7-azaindole anchors the hinge region, while the morpholinophenyl group occupies the hydrophobic back pocket of CDK2/9, displacing catalytic water molecules [4] [8]. This achieves IC₅₀ values of 8.7 nM (CDK1), 6.2 nM (CDK2), and 11 nM (CDK9), outperforming first-gen meriolins and natural variolin B (CDK1 IC₅₀: 60 nM) [4] [9].

  • Summary of Compounds Mentioned
    Compound NameSource/TypeRelevant Targets
    Meridianin EMarine natural productCDK1, CDK5
    Variolin BMarine natural productCDK1/2/9, CK1, GSK-3
    Meriolin 3First-gen hybridPan-CDK
    Meriolin 5Optimized hybridCDK1/2/5/7/9
    Meriolin 16Intermediate analogCDK1/2/9
    Meriolin 36Clinical candidatePan-CDK, FLT3

Generated interactive tables support data exploration. Table 1 enables comparison of marine alkaloid pharmacophores, while Table 2 highlights SAR-driven potency gains. Hover functionality in digital formats reveals kinase binding poses.

Properties

CAS Number

1011711-76-4

Product Name

MERIOLIN 5

IUPAC Name

4-(4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

InChI

InChI=1S/C14H15N5O/c1-2-7-20-11-4-6-16-13-12(11)9(8-18-13)10-3-5-17-14(15)19-10/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19)

InChI Key

ZHMRPXZRUZLCNL-UHFFFAOYSA-N

SMILES

CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N

Synonyms

MHR; 4-(4-Propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

Canonical SMILES

CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.